Cas no 132073-83-7 ([(2S)-morpholin-2-yl]methanol)

[(2S)-Morpholin-2-yl]methanol is a chiral morpholine derivative characterized by a hydroxymethyl group at the 2-position of the morpholine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, enabling the construction of enantiomerically pure compounds. The hydroxyl group provides a reactive handle for further functionalization, while the morpholine ring contributes to solubility and stability in various reaction conditions. This building block is particularly useful in medicinal chemistry for the development of targeted therapeutics, where chirality and functional group compatibility are critical. Its well-defined structure ensures reproducibility in synthetic applications.
[(2S)-morpholin-2-yl]methanol structure
[(2S)-morpholin-2-yl]methanol structure
商品名:[(2S)-morpholin-2-yl]methanol
CAS番号:132073-83-7
MF:C5H11NO2
メガワット:117.146341562271
MDL:MFCD09260718
CID:830270
PubChem ID:1512575

[(2S)-morpholin-2-yl]methanol 化学的及び物理的性質

名前と識別子

    • (S)-Morpholin-2-ylmethanol
    • (S)-2-hydroxymethylmorpholine HCl
    • (S)-2-HydroxymethylmorphorineHCl
    • (S)-morpholin-2-ylmethanol hydrochloride
    • (2S)-morpholin-2-ylmethanol
    • (2S)-Morpholin-2-yl-methanol
    • (S)-(+)-2-(hydroxymethyl)morpholine
    • (S)-1-morpholin-2-yl-methanol
    • (S)-2-(hydroxymethyl)morpholine
    • (S)-2-Hydroxymethylmorpholine
    • (S)-2-morpholinemethanol
    • AC1LTQEQ
    • AG-D-65155
    • CTK4B7694
    • Morpholin-2-yl-methanol
    • SureCN554471
    • (S)-Morpholine-2-methanol
    • (2S)-2-Morpholinemethanol
    • 2-MorpholineMethanol, (2S)-
    • (S)-Morpholin-2-ylMethanol-HCl
    • [(2S)-morpholin-2-yl]methanol
    • (S)-Morpholin-2-yl-methanol
    • SCHEMBL554471
    • AS-48113
    • (S)-morpholin-2-ylmethanol HCL
    • (S)morpholin-2-ylmethanol
    • VLAZLCVSFAYIIL-YFKPBYRVSA-N
    • 132073-83-7
    • (2S)-2-Morpholinemethanol; (2S)-Morpholin-2-ylmethanol; (S)-1-Morpholin-2-ylmethanol; (S)-Morpholin-2-ylmethanol; (S)-Morpholine-2-methanol
    • DTXSID60363724
    • EN300-175488
    • AKOS015856152
    • F18491
    • 2-Morpholinemethanol, (S)-
    • MFCD09260718
    • MDL: MFCD09260718
    • インチ: 1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
    • InChIKey: VLAZLCVSFAYIIL-YFKPBYRVSA-N
    • ほほえんだ: O1CCNC[C@H]1CO

計算された属性

  • せいみつぶんしりょう: 153.05576
  • どういたいしつりょう: 117.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 67.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • 密度みつど: 1.045±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 220.1±15.0 ºC (760 Torr),
  • フラッシュポイント: 86.9±20.4 ºC,
  • ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
  • PSA: 41.49

[(2S)-morpholin-2-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A425284-250mg
(S)-Morpholin-2-ylmethanol
132073-83-7 95%
250mg
$23.0 2025-02-25
Enamine
EN300-175488-5.0g
[(2S)-morpholin-2-yl]methanol
132073-83-7 95%
5.0g
$409.0 2023-02-16
Enamine
EN300-175488-0.25g
[(2S)-morpholin-2-yl]methanol
132073-83-7 95%
0.25g
$20.0 2023-09-20
eNovation Chemicals LLC
Y1127987-250mg
(S)-Morpholin-2-yl-methanol
132073-83-7 95%
250mg
$215 2024-07-28
Enamine
EN300-175488-1.0g
[(2S)-morpholin-2-yl]methanol
132073-83-7 95%
1g
$0.0 2023-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3171-1-5G
[(2S)-morpholin-2-yl]methanol
132073-83-7 95%
5g
¥ 4,032.00 2023-03-31
eNovation Chemicals LLC
Y1127987-500mg
(S)-Morpholin-2-yl-methanol
132073-83-7 95%
500mg
$285 2024-07-28
TRC
M335278-100mg
5-Methoxybenzo[b]thiophene-3-acetic acid
132073-83-7
100mg
$ 210.00 2022-06-03
Chemenu
CM328282-1g
[(2S)-morpholin-2-yl]methanol
132073-83-7 95%+
1g
$269 2021-08-18
eNovation Chemicals LLC
Y1127987-5g
(S)-Morpholin-2-yl-methanol
132073-83-7 95%
5g
$1780 2024-07-28

[(2S)-morpholin-2-yl]methanol 関連文献

[(2S)-morpholin-2-yl]methanolに関する追加情報

Professional Introduction to [(2S)-morpholin-2-yl)methanol (CAS No. 132073-83-7]

[(2S)-morpholin-2-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 132073-83-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral morpholine derivative has garnered considerable attention due to its versatile applications in drug development, particularly as a building block for more complex molecules. The stereochemical configuration at the morpholine ring, specifically the (2S) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The compound’s structure consists of a morpholine moiety linked to a hydroxymethyl group, making it a valuable intermediate in the synthesis of various pharmacologically active agents. Morpholine derivatives are widely recognized for their ability to modulate biological pathways, making them indispensable in medicinal chemistry. The (2S) configuration of the morpholine ring is particularly noteworthy, as it influences the compound’s stereochemical landscape and its potential interactions with enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel chiral drugs that exhibit enhanced efficacy and reduced side effects. The stereochemistry of compounds like [(2S)-morpholin-2-yl)methanol is central to this effort. Advanced computational methods and crystallographic techniques have been employed to elucidate the three-dimensional structures of these molecules, providing insights into their binding modes and mechanisms of action. Such studies are crucial for designing drugs that interact optimally with biological targets.

One of the most compelling applications of [(2S)-morpholin-2-yl)methanol is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the chiral properties of this compound, researchers have been able to design kinase inhibitors with high selectivity and potency. For instance, derivatives of [(2S)-morpholin-2-yl)methanol have shown promise in inhibiting specific kinases while minimizing off-target effects.

The synthesis of [(2S)-morpholin-2-yl)methanol involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Modern synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been instrumental in achieving high enantiomeric purity. These techniques not only enhance the yield but also improve the overall quality of the final product, ensuring its suitability for pharmaceutical applications.

The pharmacological profile of [(2S)-morpholin-2-yl)methanol has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated its potential as an intermediate in the synthesis of drugs that target various therapeutic areas, including cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions. The compound’s ability to modulate key biological pathways makes it an attractive candidate for further development.

In conclusion, [(2S)-morpholin-2-yl)methanol (CAS No. 132073-83-7) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and stereochemical properties make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, compounds like this are poised to play an increasingly important role in addressing some of the most pressing medical challenges of our time.

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